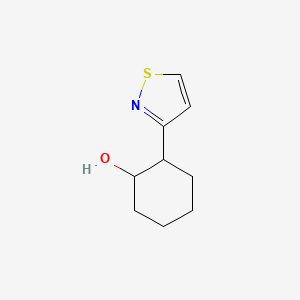

2-(1,2-Thiazol-3-yl)cyclohexan-1-ol

Description

Contextual Significance of Thiazole (B1198619) and Cyclohexanol (B46403) Motifs in Chemical Synthesis and Mechanistic Studies

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. rsc.orgresearchgate.net Specifically, the 1,2-thiazole isomer, known as isothiazole (B42339), and its derivatives are recognized for a broad spectrum of biological activities. rsc.org Isothiazol-3(2H)-ones, for instance, are widely utilized as antimicrobial and algicidal agents in industrial applications. rsc.org The isothiazole nucleus is a key component in a variety of pharmaceuticals, highlighting its role as a versatile pharmacophore.

The cyclohexanol moiety, a saturated six-membered carbocyclic alcohol, is another fundamental building block in organic synthesis. stackexchange.com Its rigid, yet conformationally flexible, chair-like structure provides a three-dimensional framework that is crucial in the development of stereochemically complex molecules. Substituted cyclohexanols are pivotal intermediates in the synthesis of numerous important compounds, including pharmaceuticals and fragrances. The stereochemistry of nucleophilic addition to cyclohexanones to produce cyclohexanols is a well-studied area, with the facial selectivity of the attack being influenced by steric and electronic factors. acs.orgresearchgate.net This deep understanding of cyclohexanone (B45756) reactivity allows for the controlled synthesis of specific stereoisomers of 2-substituted cyclohexanols. stackexchange.com

The combination of these two motifs in 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol suggests a molecule with a rich potential for biological activity and interesting stereochemical properties. The isothiazole group can engage in various intermolecular interactions, while the cyclohexanol portion provides a defined spatial arrangement for these interactions.

Overview of Research Objectives and Scope for this compound

Given the absence of dedicated studies on This compound , a primary research objective would be its synthesis and complete structural characterization. A potential synthetic route could involve the nucleophilic addition of a 3-metallo-1,2-thiazole derivative to cyclohexanone, followed by reduction. The reactivity of organolithium compounds with 2-bromothiazole (B21250) to generate 2-lithiothiazoles is known, suggesting a similar approach for the 3-halo-1,2-thiazole could be viable. wikipedia.org

A comprehensive spectroscopic analysis would be essential to confirm the structure and stereochemistry of the resulting product(s). This would include detailed 1H and 13C NMR studies to assign all proton and carbon signals, as well as 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity. nih.gov Infrared spectroscopy would be used to identify key functional groups, such as the hydroxyl group of the cyclohexanol moiety. nist.gov

Once synthesized and characterized, the scope of research could broaden to include:

Stereochemical Investigation: The synthesis could potentially yield a mixture of diastereomers (cis and trans isomers). Separation and full characterization of these isomers would be a key objective.

Biological Screening: Given the established biological activities of isothiazole derivatives, This compound would be a prime candidate for a range of biological assays, including antimicrobial, antifungal, and anticancer screening.

Mechanistic Studies: A detailed investigation into the mechanism of its formation, particularly the stereoselectivity of the nucleophilic addition step, would provide valuable insights for the synthesis of related compounds.

Data Tables

The following tables provide representative data for the core moieties of the target compound. It is important to note that these are general values and may not precisely reflect the properties of This compound .

Table 1: Representative Spectroscopic Data for the Isothiazole Ring

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| 1H NMR | Protons typically resonate in the aromatic region (δ 7.0-9.0 ppm). For unsubstituted isothiazole, signals are observed at approximately δ 8.54 (H5), 7.26 (H4), and 8.72 (H3). | chemicalbook.com |

| 13C NMR | Carbon signals appear in the aromatic region. | spectrabase.com |

Table 2: Representative Spectroscopic Data for 2-Substituted Cyclohexanols

| Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|

| 1H NMR | A complex pattern of signals in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon bearing the hydroxyl group (H1) is a key diagnostic signal. | nist.gov |

| 13C NMR | Six distinct signals in the aliphatic region for the cyclohexyl ring carbons. | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

2-(1,2-thiazol-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H13NOS/c11-9-4-2-1-3-7(9)8-5-6-12-10-8/h5-7,9,11H,1-4H2 |

InChI Key |

FSUKDEHQYIJJCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=NSC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol and Analogues

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering flexibility in the synthetic strategy. The primary disconnection is at the C-C bond linking the cyclohexanol (B46403) and thiazole (B1198619) rings. This leads to two key synthons: a cyclohexanone (B45756) or cyclohexanol derivative and a 3-substituted-1,2-thiazole.

Further disconnection of the 1,2-thiazole ring can be envisioned through established methods for thiazole synthesis, such as the Hantzsch synthesis or variations thereof. This would involve simpler, acyclic precursors. The cyclohexanol ring can be disconnected through various cycloaddition or annulation strategies, or it can be derived from a pre-existing cyclohexane (B81311) starting material that undergoes functional group interconversions.

For analogues of the target molecule, this analysis allows for the introduction of various substituents on either the cyclohexanol or the thiazole ring at an early stage of the synthesis.

Classical and Modern Synthetic Routes to the Core Structure

The construction of the this compound core involves the synthesis of the individual ring systems followed by their strategic coupling.

Strategies for Cyclohexanol Ring Formation and Functionalization

The cyclohexanol moiety is a common structural motif, and numerous methods exist for its synthesis and functionalization. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing six-membered rings. A diene and a dienophile can be chosen to introduce the desired substitution pattern for subsequent conversion to the cyclohexanol.

Ring-Closing Metathesis (RCM): RCM of a diene containing an alcohol or a precursor functional group can efficiently form the cyclohexene (B86901) ring, which can then be reduced and functionalized to the target cyclohexanol.

Robinson Annulation: This classic method involves the reaction of a ketone and a methyl vinyl ketone to form a cyclohexenone, which can be readily converted to a cyclohexanol.

Functionalization of Pre-existing Rings: Commercially available cyclohexanone or cyclohexane derivatives can be functionalized using a variety of reactions. nih.govbenthamscience.comnih.gov For instance, α-functionalization of cyclohexanone can introduce a handle for coupling with the thiazole moiety. Reduction of the ketone then provides the desired cyclohexanol. organic-chemistry.org

| Method | Description | Advantages | Disadvantages |

| Diels-Alder Reaction | [4+2] cycloaddition between a conjugated diene and a substituted alkene. | High stereocontrol, predictable regiochemistry. | Requires specific diene and dienophile precursors. |

| Ring-Closing Metathesis | Intramolecular olefin metathesis of a diene. | Good functional group tolerance, access to various ring sizes. | Requires a metal catalyst, potential for side reactions. |

| Robinson Annulation | Michael addition followed by an intramolecular aldol (B89426) condensation. | Forms a new six-membered ring and a C=C bond. | Can be limited by substrate scope and regioselectivity. |

| Functionalization | Modification of a pre-existing cyclohexane or cyclohexanone. nih.govbenthamscience.comnih.gov | Readily available starting materials, versatile. | May require multiple steps to achieve desired substitution. |

Methodologies for 1,2-Thiazole Moiety Construction and Integration

Hantzsch Thiazole Synthesis: This is a classic and widely used method that involves the reaction of an α-haloketone with a thioamide. acs.org Variations of this method allow for the synthesis of a wide range of substituted thiazoles.

From β-Keto Esters: Reaction of β-keto esters with a source of sulfur and nitrogen can lead to the formation of the thiazole ring.

Cook-Heilbron-Type Synthesis: This involves the reaction of an α-aminonitrile with carbon disulfide or a related reagent.

Modern Catalytic Methods: Recent advances have led to the development of copper- and palladium-catalyzed methods for the synthesis of thiazoles from various starting materials, often with improved efficiency and functional group tolerance. organic-chemistry.org

| Method | Description | Key Reagents | Reference |

| Hantzsch Thiazole Synthesis | Condensation of an α-haloketone and a thioamide. | α-haloketone, thioamide | acs.org |

| From Enaminones | Oxidative cascade cyclization of enaminones with elemental sulfur. | Enaminones, elemental sulfur | organic-chemistry.org |

| From Chalcones | Base-catalyzed three-component reaction. | Chalcones, isothiocyanates, elemental sulfur | organic-chemistry.org |

| Electrochemical Synthesis | Metal- and oxidant-free electrochemical cyclization. | N-tosylhydrazones, elemental sulfur | researchgate.net |

Coupling Reactions and Stereo-controlled Linkage Formation

Once the cyclohexanol and thiazole moieties are synthesized, they must be coupled together. The choice of coupling reaction is crucial for establishing the correct connectivity and stereochemistry. nih.govyoutube.com

Grignard and Organolithium Additions: A Grignard or organolithium reagent derived from a 3-halothiazole can be added to a cyclohexanone derivative. Subsequent reduction of the resulting tertiary alcohol can provide the desired 2-substituted cyclohexanol.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, or Negishi coupling reactions can be employed to form the C-C bond between a 3-borylated or 3-stannylated thiazole and a cyclohexenyl triflate, followed by hydration and reduction.

Nucleophilic Substitution: A nucleophilic thiazole derivative can potentially displace a leaving group at the 2-position of a cyclohexanol derivative. However, controlling the stereochemistry of this reaction can be challenging.

Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC): This method allows for the direct formation of C-C bonds between (benzo)thiazoles and cyclic ethers under mild conditions, offering a more atom-economical approach. nih.gov

Stereoselective Synthesis Approaches

Controlling the stereochemistry of the this compound is critical for its potential biological activity. This involves the use of enantioselective and diastereoselective synthetic methods. pacific.edunih.gov

Enantioselective and Diastereoselective Synthetic Pathways

Chiral Pool Synthesis: Starting from a chiral, non-racemic cyclohexanol derivative can set the stereochemistry of the cyclohexanol ring early in the synthesis.

Asymmetric Catalysis: The use of chiral catalysts in reactions such as the Diels-Alder reaction, Robinson annulation, or the reduction of a cyclohexenone can introduce chirality and control the relative stereochemistry of the substituents on the cyclohexane ring. beilstein-journals.orgnih.gov

Substrate-Controlled Diastereoselection: The existing stereocenters in a chiral substrate can direct the stereochemical outcome of subsequent reactions. For example, the addition of a thiazole nucleophile to a chiral cyclohexanone can proceed with high diastereoselectivity. pacific.edu

Stereocontrolled Cyclopropanation: In the synthesis of analogues with more complex side chains, methods like intramolecular alkylative cyclopropanation can be used to stereoselectively form cyclopropane (B1198618) rings. rsc.org

Recent research has focused on developing highly diastereoselective methods for the synthesis of substituted cyclohexanes and related structures. nih.govthieme-connect.de For instance, cascade inter-intramolecular double Michael strategies have been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.gov Similarly, stereocontrolled syntheses of complex carbocyclic nucleosides have been achieved through a series of transformations involving key intermediates. nih.gov

Asymmetric Catalysis in Thiazolylcyclohexanol Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of this compound, ensuring the production of a single, desired stereoisomer. While specific catalytic systems for this exact molecule are not extensively documented in publicly available literature, established principles of asymmetric synthesis for analogous 2-heteroaryl-cyclohexanols can be applied.

One potential route involves the asymmetric addition of a thiazole nucleophile to cyclohexene oxide. This reaction can be catalyzed by chiral Lewis acids, which coordinate to the epoxide, rendering it more susceptible to nucleophilic attack and directing the approach of the thiazole from a specific face.

Another promising approach is the catalytic asymmetric reduction of the corresponding ketone, 2-(1,2-thiazol-3-yl)cyclohexan-1-one. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP, DuPhos), are well-established for the highly enantioselective reduction of ketones to alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is another powerful method for achieving high enantioselectivity in ketone reductions. masterorganicchemistry.com

The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. Key parameters that are often optimized include the metal precursor, the chiral ligand, the solvent, temperature, and pressure.

Table 1: Representative Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst System | Description | Potential Application |

| Ru-BINAP | Ruthenium complex with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) ligand. | Enantioselective hydrogenation of ketones. |

| Rh-DuPhos | Rhodium complex with a chiral bisphosphine ligand. | Asymmetric hydrogenation of various ketones. |

| CBS Catalyst | Chiral oxazaborolidine catalyst. | Enantioselective reduction of prochiral ketones. |

Derivatization Strategies and Analogue Synthesis

The generation of analogues of this compound through derivatization is a key strategy for modulating its physicochemical properties and biological activity. Modifications can be targeted at the cyclohexanol ring or the thiazole moiety.

Modifications of the Cyclohexanol Ring

The cyclohexanol ring offers several sites for modification, primarily the hydroxyl group and the cyclohexane scaffold itself.

The hydroxyl group is a versatile handle for a variety of chemical transformations. Esterification with a range of carboxylic acids or their derivatives can be achieved under acidic conditions (Fischer esterification) or by using coupling agents. organic-chemistry.orgresearchgate.netnih.gov This allows for the introduction of diverse functional groups, which can influence properties such as lipophilicity and metabolic stability. Etherification is another common modification, typically proceeding via deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation of the secondary alcohol to the corresponding cyclohexanone opens up another avenue for derivatization. researchgate.netosti.govnih.govyoutube.comnih.gov This ketone can then undergo a wide range of classical carbonyl chemistry, such as reductive amination to introduce nitrogen-containing substituents or aldol reactions to form new carbon-carbon bonds.

Table 2: Potential Derivatization Reactions of the Cyclohexanol Moiety

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid, acid catalyst, heat | Ester |

| Etherification | Base, alkyl halide | Ether |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

Functionalization of the Thiazole Moiety

The thiazole ring is an electron-rich heterocycle that can be functionalized at several positions. The reactivity of the different carbon atoms on the thiazole ring (C2, C4, and C5) allows for selective modifications. nih.govresearchgate.net

Common strategies for thiazole functionalization include:

Electrophilic Aromatic Substitution: Halogenation, nitration, and sulfonation can introduce substituents onto the thiazole ring, typically at the C5 position, which is the most electron-rich. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Heck, and Sonogashira couplings are powerful methods for forming carbon-carbon and carbon-heteroatom bonds at specific positions of the thiazole ring. rsc.org This requires prior introduction of a handle, such as a halogen or a boronic acid/ester.

Lithiation/Deprotonation: The proton at the C2 position of the thiazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium. The resulting lithiated species can then react with a variety of electrophiles to introduce substituents at this position.

Regioselective and Site-Specific Derivatization

Achieving regioselectivity in the derivatization of this compound is crucial for establishing clear structure-activity relationships. The inherent reactivity patterns of the thiazole and cyclohexanol rings can be exploited for site-specific modifications.

For the thiazole ring, C-H activation has emerged as a powerful tool for direct and regioselective functionalization, often guided by directing groups or the intrinsic electronic properties of the ring. nih.govnih.govresearchgate.netmdpi.combeilstein-journals.org For instance, palladium-catalyzed C-H arylation can be directed to specific positions of the thiazole ring depending on the ligand and reaction conditions.

The diastereoselective synthesis of highly substituted cyclohexanone derivatives, which can be precursors to specific stereoisomers of this compound, has been reported. nih.gov These methods often rely on cascade reactions, such as Michael additions, to control the formation of multiple stereocenters.

The interplay between the substituents on both the thiazole and cyclohexanol rings can influence the reactivity and regioselectivity of further transformations. For example, the stereochemistry of the hydroxyl and thiazole groups on the cyclohexane ring can direct the approach of reagents to either the ring or the heterocycle.

Comprehensive Spectroscopic and Structural Elucidation

X-ray Crystallography StudiesThe definitive, solid-state structure of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol could only be determined through single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, offering unambiguous proof of the connectivity and stereochemistry. A search of crystallographic databases reveals no entries for this compound.

Due to the absence of published research on the synthesis and characterization of this compound, the creation of a detailed and data-rich article as per the specified outline is not possible at this time. The necessary experimental data for NMR, mass spectrometry, and X-ray crystallography are not available in the scientific literature.

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration AssignmentThere are no published studies utilizing Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) to determine the absolute configuration of this compound.

Due to the absence of empirical or theoretical data for this specific compound, the generation of a detailed scientific article and corresponding data tables is not feasible at this time. The information required to populate the requested outline does not exist in the current body of scientific literature.

Reaction Mechanisms and Reactivity Investigations

Mechanistic Pathways of Formation Reactions

While specific literature detailing the synthesis of 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol is not prominently available, its formation can be logically deduced through well-established synthetic methodologies for carbon-carbon bond formation, particularly the Grignard reaction. wikipedia.orgorganic-chemistry.org This powerful method is widely used to create alcohols from carbonyl compounds and organometallic reagents. wikipedia.orgbyjus.comiitk.ac.in

A plausible mechanistic pathway involves the following steps:

Formation of the Grignard Reagent : The synthesis would likely begin with a 3-halo-1,2-thiazole, such as 3-bromo-1,2-thiazole. This halide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding Grignar`d reagent, 3-(bromomagnesio)-1,2-thiazole. The reaction takes place on the surface of the magnesium metal. [24, 28]

Nucleophilic Attack : The carbon atom of the 1,2-thiazole ring bound to magnesium is highly nucleophilic. This Grignard reagent is then reacted with cyclohexanone (B45756). The nucleophilic thiazolyl carbon attacks the electrophilic carbonyl carbon of cyclohexanone. This addition proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.

Protonation : The final step is an acidic workup, where a protic acid (such as aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) is added to the reaction mixture. This protonates the alkoxide intermediate, yielding the final product, this compound, a secondary alcohol.

An alternative approach could involve the use of an organolithium reagent, where a 3-lithio-1,2-thiazole species, formed from the reaction of a 3-halo-1,2-thiazole with an organolithium base like n-butyllithium, attacks cyclohexanone. [7, 23] However, studies on substituted isothiazoles have shown that lithiation can sometimes be complicated by competing reactions, such as nucleophilic attack at the sulfur atom, which leads to ring cleavage.

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group is attached to a secondary carbon atom within the cyclohexane (B81311) ring, classifying the compound as a secondary alcohol. This functionality is a key site for various transformations.

Oxidation The secondary alcohol moiety can be readily oxidized to form the corresponding ketone, 2-(1,2-Thiazol-3-yl)cyclohexan-1-one. This is a common transformation in organic synthesis. The choice of oxidizing agent determines the efficiency and selectivity of the reaction. Several reagents are capable of performing this conversion. Green chemistry protocols often utilize less toxic oxidants like sodium hypochlorite (B82951) (household bleach). Studies on the oxidation of cyclohexanol (B46403) itself have demonstrated high conversion and selectivity to cyclohexanone using various catalytic systems. [8, 20]

| Oxidizing Agent | Description | Product |

| Chromic Acid (Jones Reagent) | A strong oxidizing agent, prepared from chromium trioxide in aqueous sulfuric acid. | 2-(1,2-Thiazol-3-yl)cyclohexan-1-one |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes secondary alcohols to ketones efficiently without over-oxidation. | 2-(1,2-Thiazol-3-yl)cyclohexan-1-one |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and selective oxidation under neutral conditions. | 2-(1,2-Thiazol-3-yl)cyclohexan-1-one |

| Sodium Hypochlorite (NaOCl) | A less toxic, "green" oxidizing agent, often used with a catalyst in a biphasic system. | 2-(1,2-Thiazol-3-yl)cyclohexan-1-one |

Reduction The hydroxyl group itself is at a reduced state and is not typically subject to further reduction. However, the corresponding ketone, 2-(1,2-Thiazol-3-yl)cyclohexan-1-one, can be reduced back to the alcohol. This reverse reaction can be accomplished using standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would regenerate this compound.

Esterification The hydroxyl group can undergo esterification by reacting with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. As a secondary alcohol, its reactivity towards esterification is lower than that of a primary alcohol due to increased steric hindrance around the hydroxyl group. wikipedia.org

Fischer Esterification : This method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. [16, 21] The reaction is reversible and may require removal of water to drive it to completion.

Reaction with Acyl Chlorides/Anhydrides : For more efficient esterification, especially with a sterically hindered secondary alcohol, more reactive acylating agents are used. The reaction of the alcohol with an acyl chloride is vigorous and produces hydrogen chloride as a byproduct. Acid anhydrides react more slowly but also produce the corresponding ester. Specialized coupling reagents can also facilitate the esterification of hindered alcohols. [2, 6]

Etherification Conversion of the hydroxyl group to an ether is also a possible transformation. The most common method is the Williamson ether synthesis. This two-step process involves:

Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding nucleophilic alkoxide ion.

Reaction of the alkoxide with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (Sₙ2) reaction.

Given that the substrate is a secondary alcohol, the alkoxide formed is sterically hindered, which can lead to a competing elimination (E2) reaction, especially if a bulky alkyl halide is used.

Reactivity of the Thiazole (B1198619) Heterocycle

The substituent is attached at the C3 position of a 1,2-thiazole (isothiazole) ring. The isothiazole (B42339) ring is an aromatic, electron-deficient heterocycle, which significantly influences its reactivity. iitk.ac.in

Electrophilic Substitution Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution. When such reactions are forced under harsh conditions, substitution typically occurs at the C4 position, which has the highest relative electron density in the ring. The presence of the bulky cyclohexanol group at C3 would further direct incoming electrophiles to the C4 position.

Nucleophilic Substitution and Deprotonation Nucleophilic attack is a more characteristic reaction of the isothiazole ring system. While the parent compound lacks a suitable leaving group for a direct SₙAr reaction, its interaction with strong bases is notable. The most acidic proton on the isothiazole ring is at the C5 position. Treatment with a strong organometallic base, such as n-butyllithium (BuLi), would preferentially deprotonate the C5 position, creating a nucleophilic center. [7, 14] This lithiated species can then react with various electrophiles to introduce a new substituent at C5.

The N-S bond in the isothiazole ring is the weakest point of the heterocycle and is susceptible to cleavage under certain conditions.

Base-Induced Ring Cleavage : Strong nucleophilic bases, particularly organolithium reagents like BuLi, can attack the sulfur atom directly. This nucleophilic attack on sulfur initiates a ring-opening cascade. This pathway is a known side reaction that competes with deprotonation at the C5 position and can reduce the yield of desired substitution products. For instance, studies on 3,5-dimethylisothiazole (B12978422) have demonstrated that it undergoes ring cleavage upon treatment with n-butyllithium.

Reductive Cleavage : The isothiazole ring can also be opened under reductive conditions. For example, using sodium metal in liquid ammonia (B1221849) can cleave the N-S bond, leading to the decomposition of the heterocyclic ring system.

Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of both a hydroxylated cyclohexane ring and a thiazole moiety in "this compound" gives rise to complex stereochemical and regiochemical outcomes in its reactions. The interplay of steric and electronic factors governs the selectivity of transformations at different sites within the molecule.

Regioselectivity:

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.orgnumberanalytics.com In the context of "this compound," this is particularly relevant for reactions involving the thiazole ring and the cyclohexanol portion. The reactivity of the thiazole ring can be influenced by the nature of its substituents. analis.com.myacs.org For instance, electrophilic substitution reactions on the thiazole ring are directed by the electronic properties of the substituent at the 3-position.

Transformations involving the cyclohexanol ring, such as oxidation or elimination, are also subject to regioselective control. For example, the dehydration of substituted cyclohexanols can lead to the formation of different alkene isomers, with the product distribution being dependent on the reaction conditions and the steric environment around the hydroxyl group. durgapurgovtcollege.ac.in

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of the chemistry of "this compound" due to the presence of multiple chiral centers. The relative orientation of the thiazole and hydroxyl groups on the cyclohexane ring (cis or trans) significantly influences the molecule's conformational preferences and, consequently, the stereochemical course of its reactions. minia.edu.eglibretexts.orgyoutube.com

In 1,2-disubstituted cyclohexanes, the most stable conformation is typically the one where the bulky substituents occupy equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.org For trans-1,2-disubstituted cyclohexanes, a conformation with both substituents in equatorial positions is generally favored. libretexts.org In the case of the cis isomer, one substituent is axial and the other is equatorial, leading to a conformational equilibrium. libretexts.org

The stereochemical outcome of reactions such as nucleophilic additions to the carbonyl group of a corresponding ketone precursor, or reactions at the chiral centers of the cyclohexyl ring, are highly dependent on the approach of the reagent, which is dictated by the existing stereochemistry of the molecule. nih.gov For example, the reduction of a ketone precursor would likely proceed via a pathway that minimizes steric hindrance, leading to a preferred stereoisomer of the alcohol.

Table 1: Key Factors Influencing Selectivity in Transformations of this compound

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

|---|---|---|

| Substituents on Thiazole Ring | Directs electrophilic substitution on the ring. analis.com.my | Can influence the approach of reagents to the neighboring cyclohexyl ring. |

| Conformation of Cyclohexane Ring | Affects the accessibility of reaction sites for processes like elimination. durgapurgovtcollege.ac.in | The equatorial/axial positioning of substituents dictates the facial selectivity of reactions. minia.edu.eglibretexts.org |

| Nature of Reagents and Catalysts | Can favor reaction at either the thiazole or cyclohexanol moiety. | Chiral catalysts can induce high levels of enantioselectivity in certain transformations. |

| Reaction Conditions (Temperature, Solvent) | Can alter the product ratio in reactions with multiple possible regioisomers. | Can influence the position of conformational equilibria, thereby affecting the stereochemical outcome. scribd.com |

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving "this compound" is essential for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics:

Kinetic studies provide information about the rates of chemical reactions. For the synthesis of thiazole derivatives, kinetic investigations have been performed on related reactions, such as the Hantzsch thiazole synthesis, which typically follows second-order kinetics. researchgate.net The rate of reaction is influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. For "this compound," kinetic analysis of its formation or subsequent reactions would shed light on the reaction mechanism, including the identification of the rate-determining step.

Thermodynamics:

Thermodynamic studies concern the energy changes that occur during a chemical reaction and the position of equilibrium. The thermodynamic properties of cyclohexanol have been studied, providing data on its enthalpy of formation and vaporization. scribd.comnist.govchemeo.comnist.gov These values can serve as a baseline for estimating the thermodynamic properties of more complex derivatives like "this compound."

The relative stability of the cis and trans isomers of "this compound," as well as their different chair conformations, is a key thermodynamic consideration. The energy difference between these stereoisomers and conformers can be determined experimentally or through computational modeling. This information is crucial for predicting which isomer will be the major product under thermodynamically controlled reaction conditions. libretexts.org

Table 2: Hypothetical Thermodynamic and Kinetic Parameters of Interest

| Parameter | Description | Significance for this compound |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea would indicate a faster reaction rate for its synthesis or transformation. researchgate.net |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Determines whether a reaction is exothermic or endothermic, impacting process design. |

| Gibbs Free Energy of Reaction (ΔG) | The energy available to do useful work, indicating the spontaneity of a reaction. | A negative ΔG is required for a reaction to be spontaneous under given conditions. |

| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. | A large Keq would indicate that the formation of the product is favored. scribd.com |

While specific experimental data for "this compound" is not extensively available in the public domain, the principles derived from studies of related thiazole and cyclohexane compounds provide a solid framework for understanding its reactivity. mdpi.compurkh.comrsc.orgnih.govnih.gov Further research focusing specifically on this compound would be necessary to fully elucidate the nuances of its chemical behavior.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

No specific studies were found.

Geometry Optimization and Electronic Structure Analysis

No specific studies were found.

Frontier Molecular Orbital (FMO) Analysis

No specific studies were found.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

No specific studies were found.

Conformational Analysis and Potential Energy Surfaces

No specific studies were found.

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution

No specific studies were found.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules. By modeling the potential energy surface of a reaction, researchers can identify intermediates, calculate activation energies, and characterize the geometry of transition states. This information is crucial for optimizing reaction conditions and understanding how a molecule is formed.

The synthesis of the thiazole (B1198619) ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a classic method. nih.govyoutube.com This reaction typically involves the cyclization of an α-haloketone with a thioamide. nih.gov For a compound like 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol, its synthesis would likely involve a multi-step pathway. Computational methods, particularly Density Functional Theory (DFT), can be used to investigate the mechanism of key steps.

DFT calculations allow for the optimization of the geometric structures of reactants, intermediates, products, and, most importantly, transition states. nih.govrsc.org A transition state is the highest energy point along the reaction coordinate, and its analysis reveals the energetic barrier that must be overcome for the reaction to proceed.

A theoretical study of the synthesis of this compound might focus on the key thiazole ring-forming step. The general mechanism is believed to proceed via a nucleophilic attack of the thioamide sulfur on the alpha-carbon of a halo-carbonyl compound, followed by dehydration to form the aromatic thiazole ring. nih.govyoutube.com

Table 2: Hypothetical Transition State Analysis for a Key Step in Thiazole Synthesis

| Parameter | Description | Hypothetical Computational Result |

| Reactants | The starting materials for the simulated reaction step (e.g., a thioamide and an α-haloketone derivative of cyclohexanol). | Optimized geometries and electronic energies calculated at the B3LYP/6-31G(d,p) level. researchgate.netnih.gov |

| Transition State (TS) | The highest energy structure along the reaction path. Its geometry reveals which bonds are breaking and forming. | A single imaginary frequency in the vibrational analysis confirms the structure as a true transition state. The C-S bond is partially formed, and the C-Br bond is partially broken. |

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. | The calculated activation energy for the cyclization step is 18.5 kcal/mol, suggesting the reaction proceeds readily at moderate temperatures. |

| Intermediate | A stable species formed during the reaction, corresponding to a local minimum on the potential energy surface. | A hydroxythiazoline intermediate is identified, which is 5 kcal/mol more stable than the reactants. nih.gov |

| Product | The final molecule after the reaction step. | The thiazole ring structure is formed, and its calculated energy is significantly lower than the reactants, indicating a thermodynamically favorable reaction. |

This table is illustrative, presenting the types of data obtained from reaction mechanism simulations.

Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity. researchgate.netnih.gov For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap generally implies a more reactive molecule. researchgate.net By simulating the reaction mechanism, chemists can predict potential side products, understand the stereoselectivity of the reaction, and rationally design more efficient synthetic routes. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org These models are fundamental in modern drug discovery and materials science for predicting the properties of untested molecules, thereby prioritizing synthetic efforts and reducing costs. researchgate.netmdpi.com The core principle is that the properties of a molecule are a function of its structure.

A QSAR/QSPR study involves several key steps:

Data Set Curation: A dataset of structurally related compounds with experimentally measured activity (for QSAR) or property (for QSPR) is collected. For a QSAR study involving this compound, one would need a series of analogs with varying substituents and their corresponding measured biological activities (e.g., IC₅₀ values). laccei.orgresearchgate.net

Descriptor Calculation: Numerical variables, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., dipole moment, atomic charges), and topological (e.g., connectivity indices) properties. doi.orglaccei.org

Model Building: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to find the best correlation between the descriptors and the measured property. laccei.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. wikipedia.orgnih.gov

For thiazole derivatives, QSAR models have been successfully developed to predict activities such as anti-inflammatory, anticancer, and antimicrobial effects. laccei.orgresearchgate.netnih.gov For example, a 2D-QSAR study on 59 thiazole derivatives as 5-lipoxygenase inhibitors used descriptors to build a model that could predict the anti-inflammatory activity of new compounds. laccei.org Another study on thiazole-benzimidazoles developed a QSAR model for EGFR inhibitory activity, aiding in the design of new anticancer agents. nih.gov

A theoretical QSAR model for a series of compounds including this compound would result in an equation similar to this hypothetical example:

pIC₅₀ = (c₁ × LogP) - (c₂ × SurfaceArea) + (c₃ × DipoleMoment) + constant

Where pIC₅₀ is the predicted biological activity, and c₁, c₂, and c₃ are coefficients determined by the regression analysis. This equation would suggest that activity increases with higher lipophilicity (LogP) and dipole moment, but decreases with larger molecular surface area.

Table 3: Illustrative Descriptors for a Hypothetical QSAR/QSPR Model of Thiazole Analogs

| Compound | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Activity (pIC₅₀) |

| This compound | 199.30 | 1.85 | 56.8 | 6.5 |

| Analog A (with -Cl on thiazole) | 233.74 | 2.55 | 56.8 | 7.1 |

| Analog B (with -CH₃ on cyclohexyl) | 213.33 | 2.30 | 56.8 | 6.8 |

| Analog C (ketone instead of alcohol) | 197.28 | 2.10 | 44.1 | 6.1 |

This table is illustrative and shows the type of data used in and generated by a QSAR model. The predicted activity is hypothetical.

QSPR models are similarly developed but predict physicochemical properties like boiling point, solubility, or spectral characteristics. doi.org By understanding which structural features influence a given property, QSAR and QSPR models provide a rational, theory-driven framework for designing new molecules with desired characteristics. researchgate.net

Despite a comprehensive search of scientific literature, no specific information, research findings, or data are available for the chemical compound "this compound." As a result, it is not possible to generate a detailed, scientifically accurate article that adheres to the provided outline focusing solely on this compound.

The executed searches for "this compound" and its close structural analogs did not yield any relevant results pertaining to its mechanistic structure-activity relationship (SAR), molecular interactions, or any of the specified sub-topics in the user's request. The broader searches on thiazole derivatives provided general information on the synthesis and biological activities of this class of compounds, but none of the results contained specific data for the "thiazolyl-cyclohexanol" scaffold.

Therefore, the creation of a fact-based article as requested is not feasible due to the absence of foundational scientific research on "this compound." Any attempt to generate content based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter.

Mechanistic Structure Activity Relationship Sar Studies and Molecular Interactions

Structure-Activity Relationship (SAR) Derivation for Target Engagement

Elucidation of Key Pharmacophoric Elements (for mechanistic understanding)

While specific pharmacophore models for 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol are not extensively documented in publicly available research, insights can be drawn from the analysis of related thiazole-containing compounds. A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For thiazole (B1198619) derivatives, several key elements are consistently highlighted as crucial for their activity. nih.govutmb.edu

The thiazole ring itself is a pivotal pharmacophoric feature. nih.gov This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, is planar and aromatic, granting it unique electronic properties that influence its interactions with biological targets. nih.gov The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov

Structure-activity relationship studies on various thiazole derivatives have demonstrated that modifications to the substituents can dramatically alter biological activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, the nature of the substituent at the 2-position was found to be critical for their inhibitory activity against certain enzymes. nih.gov Similarly, for other thiazole-containing compounds, the addition of specific chemical groups can enhance potency and selectivity. irb.hr

A hypothetical pharmacophore model for this compound, based on these general principles, would likely include:

A hydrogen bond acceptor feature associated with the thiazole nitrogen.

A hydrogen bond donor/acceptor feature from the cyclohexanol (B46403) hydroxyl group.

A hydrophobic feature represented by the cyclohexyl ring.

An aromatic/hydrophobic feature corresponding to the thiazole ring.

The precise spatial arrangement of these features would be critical for biological activity.

Table 1: Postulated Key Pharmacophoric Elements of this compound and Their Potential Interactions

| Pharmacophoric Feature | Potential Molecular Interaction | Significance for Mechanistic Understanding |

| Thiazole Ring (Nitrogen Atom) | Hydrogen Bond Acceptor | Anchoring the molecule within the binding site of a biological target. |

| Thiazole Ring (Aromatic System) | π-π Stacking, Hydrophobic Interactions | Contributing to the binding affinity and specificity for the target. |

| Cyclohexanol Ring (Hydroxyl Group) | Hydrogen Bond Donor/Acceptor | Orienting the molecule within the active site and forming key interactions. |

| Cyclohexanol Ring (Carbocyclic Core) | Hydrophobic/Van der Waals Interactions | Providing a rigid scaffold and influencing the overall conformation. |

Strategies for Biological Target Identification (research tools, in vitro techniques)

Identifying the specific biological macromolecule(s) with which a small molecule like this compound interacts is fundamental to understanding its mechanism of action. A variety of in vitro techniques and research tools are available for this purpose, broadly categorized into direct and indirect methods.

Direct Biochemical Methods:

These methods aim to physically isolate and identify the protein target that binds to the small molecule.

Affinity Chromatography: This is a classic and widely used technique. acs.org A derivative of this compound would first be synthesized with a linker arm that allows it to be immobilized on a solid support (e.g., agarose (B213101) beads). A cellular lysate is then passed over this affinity matrix. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. Structure-activity relationship studies are often a prerequisite to determine a non-essential position on the molecule for linker attachment. acs.org

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis. acs.org A cell lysate is treated with the small molecule of interest and then subjected to limited digestion by a protease. The target protein, stabilized by the compound, will be less susceptible to degradation compared to other proteins. The protected protein can then be identified by comparing the protein bands on a gel between treated and untreated samples. acs.org

Indirect and Cellular Methods:

These approaches infer the target by observing the cellular response to the compound.

Cell-Based Phenotypic Screening: This involves testing the compound in various cell-based assays that measure specific cellular processes, such as cell proliferation, apoptosis, or the activation of particular signaling pathways. nih.govresearchgate.net Observing a specific phenotypic change can provide clues about the biological pathway, and by extension, the potential target being modulated. For example, if the compound induces apoptosis in cancer cells, further investigation into key apoptotic proteins would be warranted. nih.gov

Enzyme Inhibition Assays: If there is a hypothesis that the compound targets a specific enzyme class (e.g., kinases, proteases), in vitro assays can be performed to directly measure the compound's inhibitory activity against a panel of purified enzymes. nih.gov For instance, many thiazole derivatives have been investigated as kinase inhibitors. irb.hr

Computational Approaches: In silico methods, such as molecular docking, can be used to predict potential binding partners for the compound. nih.gov A three-dimensional model of the small molecule is computationally "docked" into the binding sites of a library of known protein structures. The proteins with the best predicted binding affinity are then considered potential targets for experimental validation. nih.gov

Table 2: Overview of In Vitro Techniques for Biological Target Identification

| Technique | Principle | Application for this compound |

| Affinity Chromatography | Immobilized ligand captures binding proteins from a complex mixture. acs.org | A derivative of the compound is attached to a solid support to "pull down" its interacting proteins from a cell lysate for identification. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation. acs.org | The compound is incubated with cell lysate and a protease; stabilized proteins are identified as potential targets. |

| Cell-Based Phenotypic Screening | Measures the effect of the compound on cellular behavior or pathways. nih.govresearchgate.net | The compound's effect on processes like cell growth, death, or signaling is assessed to infer the affected pathway and potential targets. |

| Enzyme Inhibition Assays | Quantifies the inhibitory effect of the compound on specific enzyme activity. nih.gov | If a target class is hypothesized (e.g., cyclooxygenases), the compound's IC50 value against purified enzymes is determined. |

| Molecular Docking | Computational simulation of the binding of a small molecule to a macromolecular target. nih.gov | The compound's structure is computationally fitted into the binding sites of known proteins to predict potential interactions and guide experimental work. |

Advanced Applications in Chemical Sciences

Potential Utility as Chiral Auxiliaries or Building Blocks in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction to produce a specific stereoisomer. wikipedia.org The auxiliary is later removed, having imparted its chirality to the product. Molecules based on a cyclohexanol (B46403) framework are well-established in this role. For instance, trans-2-phenyl-1-cyclohexanol, introduced in 1985, has been effectively used as a chiral auxiliary in various reactions, including ene reactions. wikipedia.orgwikiwand.com

The defining characteristics of a successful chiral auxiliary, which would apply to any new candidate like 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol, include:

High stereoselectivity in guiding reactions.

Ease of attachment to the substrate.

Ease of removal without damaging the final product.

High recovery rate for reuse. wikiwand.com

Sulfur-containing auxiliaries, such as those derived from thiazolidinethiones, have also shown excellent effectiveness in asymmetric synthesis, sometimes superior to their oxygen-based counterparts like Evans' oxazolidinones. scielo.org.mx Given that this compound contains both a chiral alcohol on a cyclohexane (B81311) ring and a sulfur-nitrogen heterocycle (the thiazole), it possesses structural features that could make it a candidate for investigation as a novel chiral auxiliary. However, no such studies have been published.

Potential Role as Ligands in Organometallic Chemistry and Catalysis

Ligands are essential components in organometallic chemistry, binding to a central metal atom to form a coordination complex. The electronic and steric properties of the ligand are crucial for modulating the reactivity and selectivity of the metal catalyst. Heterocyclic compounds containing nitrogen and sulfur atoms are widely used as ligands.

Thiazole (B1198619) and its derivatives are known to coordinate with various metals, acting as building blocks for more complex ligand systems. nih.govnih.gov The nitrogen and sulfur atoms can act as donor sites, making them versatile in forming stable complexes. For a compound like this compound, the thiazole ring could coordinate to a metal center, while the chiral cyclohexanol backbone could provide a specific three-dimensional environment, potentially enabling its use in asymmetric catalysis. This strategy is common in the design of chiral ligands for reactions like hydrogenations, cross-couplings, and cycloadditions. At present, there is no evidence in the literature of this compound being used for such purposes.

Potential Development as Chemical Probes for Biological Systems

Chemical probes are molecules used to study and manipulate biological systems. Thiazole-containing compounds are of significant interest in medicinal chemistry and chemical biology due to their presence in numerous biologically active natural products and synthetic drugs. nih.govresearchgate.net Derivatives of thiazole have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com

A chemical probe must typically possess high selectivity for its biological target and contain a feature that allows for reporting its interaction, such as a fluorescent tag or a reactive handle. While the thiazole moiety of this compound could serve as a pharmacophore for interacting with biological targets, substantial research and modification would be required to develop it into a functional chemical probe. No such research has been documented.

Potential Contributions to Methodology Development in Organic Synthesis

New chemical compounds can drive the development of novel synthetic methods. The unique combination of a thiazole ring and a cyclohexanol in this compound could potentially inspire new synthetic strategies. For example, methods to synthesize this specific molecule would need to control the stereochemistry of the two adjacent chiral centers on the cyclohexane ring.

Furthermore, the thiazole ring itself can be synthesized through various established methods, such as the Hantzsch thiazole synthesis, or used as a building block for further transformations. mdpi.comnuph.edu.ua The development of a robust synthesis for this compound could itself be a contribution to synthetic methodology, potentially opening routes to a new class of substituted cyclohexanols. As of now, no synthesis or methodological study involving this compound has been reported.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol will likely be driven by the principles of green and sustainable chemistry. mdpi.com Current synthetic strategies for thiazole (B1198619) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. nih.govmdpi.comsci-hub.se Future research is anticipated to focus on the development of one-pot, multi-component reactions that enhance efficiency and reduce environmental impact. mdpi.comsci-hub.se

Key areas of exploration will likely include:

Catalytic Systems: The use of novel catalysts, such as silica-supported tungstosilisic acid, could offer reusable and environmentally benign alternatives to traditional catalysts. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of this compound.

Bio-catalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly stereoselective and sustainable production methods.

An illustrative comparison of potential synthetic routes is presented in Table 1.

| Biocatalytic Synthesis | Use of enzymes for key bond-forming reactions. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate specificity. |

Deeper Exploration of Reactivity Profiles and New Transformations

The chemical reactivity of this compound is dictated by its key functional groups: the 1,2-thiazole ring and the secondary alcohol on the cyclohexane (B81311) ring. Future research will likely focus on leveraging these functionalities to create a diverse library of derivatives with unique properties.

Potential areas of investigation include:

Reactions at the Cyclohexanol (B46403) Moiety: Oxidation of the alcohol to a ketone would provide a key intermediate for further functionalization, such as the introduction of new substituents via aldol (B89426) or Mannich reactions.

Transformations of the Thiazole Ring: The thiazole ring can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to introduce diverse functional groups. researchgate.net

Ring-Opening Reactions: Exploration of conditions that could lead to the selective opening of the thiazole ring would provide access to novel acyclic sulfur- and nitrogen-containing compounds.

Table 2 outlines potential new transformations of this compound.

Table 2: Potential New Transformations of this compound

| Transformation | Reagents and Conditions | Potential Product Class | Potential Applications |

|---|---|---|---|

| Oxidation of the Alcohol | PCC, Swern oxidation, or other mild oxidizing agents. | 2-(1,2-Thiazol-3-yl)cyclohexan-1-one | Precursor for further derivatization. |

| Esterification/Etherification | Acyl chlorides, alkyl halides in the presence of a base. | Esters and ethers of the parent alcohol. | Modulation of lipophilicity for biological studies. |

| Electrophilic Aromatic Substitution on Thiazole | Nitrating or halogenating agents. | Substituted thiazole derivatives. | Fine-tuning of electronic properties. |

| Metal-Catalyzed Cross-Coupling | Palladium or copper catalysts with boronic acids or other coupling partners. | Aryl- or alkyl-substituted thiazoles. | Development of novel bioactive compounds. nih.gov |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry is poised to play a pivotal role in accelerating the research and development of this compound and its derivatives. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the potential biological activities and physicochemical properties of these compounds. nih.gov

Future computational studies are expected to focus on:

2D and 3D-QSAR: These methods can be used to build predictive models that correlate the structural features of this compound derivatives with their biological activities. nih.gov

Molecular Docking: Docking simulations can predict the binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors, helping to elucidate their mechanism of action. nih.govmdpi.com

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial for identifying derivatives with favorable pharmacokinetic profiles. nih.gov

Table 3 presents a hypothetical workflow for the computational investigation of this compound derivatives.

Table 3: Illustrative Computational Workflow for Investigating this compound Derivatives

| Step | Computational Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Library Generation | In silico design of a virtual library of derivatives. | To create a diverse set of structures for computational screening. | A virtual library of novel compounds. |

| 2. Property Prediction | 2D and 3D-QSAR modeling. | To predict the biological activity of the virtual library. nih.gov | A ranked list of compounds with high predicted activity. |

| 3. Target Identification | Reverse docking against a panel of known biological targets. | To identify potential protein targets for the most promising compounds. | A list of putative biological targets. |

| 4. Binding Mode Analysis | Molecular docking and molecular dynamics simulations. | To understand the interactions between the compounds and their predicted targets. | Detailed insights into the binding mechanism. |

| 5. ADMET Profiling | In silico ADMET prediction tools. | To assess the drug-likeness of the most promising candidates. nih.gov | A shortlist of compounds with favorable predicted pharmacokinetic and safety profiles. |

Expanding Mechanistic Understanding of Biological System Interactions

The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comresearchgate.net Future research on this compound will undoubtedly focus on a thorough investigation of its potential biological effects and the underlying mechanisms of action.

Key research directions in this area will include:

Antimicrobial Screening: Evaluation of the compound and its derivatives against a broad panel of bacteria and fungi to identify potential new anti-infective agents. researchgate.net

Anticancer Activity: Screening against various cancer cell lines to determine its antiproliferative effects and to elucidate the molecular pathways involved. nih.gov

Enzyme Inhibition Assays: Investigating the inhibitory activity against specific enzymes, such as kinases or proteases, which are known targets for thiazole-containing drugs. nih.govmdpi.com

Exploration of Unconventional Applications in Chemical Biology and Materials Science

Beyond its potential therapeutic applications, the unique structural features of this compound open up possibilities for its use in chemical biology and materials science.

Emerging areas of research could involve:

Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, the incorporation of a fluorescent tag could allow for the visualization of its localization within cells.

Coordination Chemistry: The nitrogen and sulfur atoms of the thiazole ring can act as ligands for metal ions, suggesting potential applications in the design of novel coordination complexes with interesting catalytic or material properties.

Polymer Science: The hydroxyl group of the cyclohexanol moiety could be used as a point of attachment for polymerization, leading to the development of new polymers with tailored properties.

The future of research into this compound is bright and multifaceted. By leveraging advances in synthetic chemistry, computational modeling, and biological screening, the full potential of this intriguing molecule and its derivatives can be unlocked, paving the way for new discoveries in medicine, chemical biology, and materials science.

Q & A

Q. What are the common synthetic routes for 2-(1,2-Thiazol-3-yl)cyclohexan-1-ol?

The synthesis of this compound typically involves coupling reactions between thiazole derivatives and cyclohexanol precursors. For example, catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate in hexane has been employed for similar cyclohexanol derivatives . Additionally, cyclization reactions under basic conditions (e.g., potassium carbonate) may facilitate thiazole ring formation . Optimization of reaction parameters, such as temperature (e.g., 40°C for heterocyclic coupling) and solvent choice, is critical to achieving high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- X-ray crystallography : For definitive structural elucidation, SHELXL software enables refinement of crystal structures, particularly for resolving bond lengths and angles .

- NMR spectroscopy : H and C NMR can confirm stereochemistry and substituent positions, with coupling constants indicating spatial arrangements .

- IR spectroscopy : Functional groups like hydroxyl (-OH) and thiazole rings are identifiable via characteristic absorption bands (e.g., 3200–3600 cm for -OH) .

Q. How can solubility and purification challenges be addressed?

Liquid-liquid extraction with solvents like hexane or ethyl acetate is effective for initial purification. Recrystallization from polar aprotic solvents (e.g., DMF or ethanol) can enhance purity. Solubility issues in aqueous media may require derivatization (e.g., acetylation of the hydroxyl group) .

Advanced Research Questions

Q. How can electron density distribution and molecular reactivity be analyzed computationally?

Multiwfn software enables detailed wavefunction analysis, including:

- Electrostatic potential (ESP) mapping : To identify nucleophilic/electrophilic sites on the thiazole and cyclohexanol moieties .

- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) can reveal bond critical points and electron localization, critical for understanding intramolecular interactions .

- Orbital composition analysis : To assess contributions of thiazole sulfur or cyclohexanol oxygen to frontier molecular orbitals .

Q. What strategies resolve contradictions in crystallographic data during refinement?

SHELXL’s advanced features, such as:

- Restraints/Constraints : Apply geometric restraints for disordered atoms or flexible cyclohexanol conformers .

- Twinning refinement : Address overlapping diffraction patterns in cases of crystal twinning .

- Hirshfeld surface analysis : Cross-validate intermolecular interactions (e.g., hydrogen bonds) with experimental data .

Q. How can stereochemical ambiguity in the cyclohexanol ring be resolved?

Combine computational and experimental methods:

- X-ray diffraction : Definitive assignment of chair conformations and axial/equatorial substituents .

- NMR coupling constants : values distinguish between cis/trans diastereomers in solution .

- Density Functional Theory (DFT) : Compare calculated and experimental NMR chemical shifts to validate stereoisomers .

Q. What methodologies predict biological activity or binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.